

Spectroscopic and Biological Insights into Echitoveniline: A Technical Guide

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Compound of Interest

Compound Name: Echitoveniline

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Abstract

Echitoveniline is a monoterpenoid indole alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the spectroscopic data expected for **Echitoveniline**, based on the analysis of closely related compounds isolated from the *Alstonia* genus. Detailed experimental protocols for the isolation and characterization of such alkaloids are presented, alongside a discussion of potential biological activities to guide future research and drug development efforts. While specific experimental data for **Echitoveniline** (CAS: 72855-79-9) is not readily available in the public domain, this guide serves as a valuable resource by summarizing the characteristic spectroscopic features and methodologies applicable to this compound class.

Chemical Structure

- Systematic Name: methyl (1R,12R,19R)-12-[(1R)-1-(3,4,5-trimethoxybenzoyl)oxyethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate[1]
- CAS Number: 72855-79-9[1]
- Molecular Formula: C₃₁H₃₆N₂O₇
- Molecular Weight: 548.63 g/mol

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for **Echitoveniline** based on the analysis of structurally similar monoterpenoid indole alkaloids from *Alstonia* species.

¹³C NMR Spectroscopic Data

Carbon No.	Expected Chemical Shift (δ) ppm	Description
2	130-140	Aromatic C
3	110-120	Aromatic C-H
4	120-130	Aromatic C-H
5	115-125	Aromatic C-H
6	125-135	Aromatic C-H
7	140-150	Aromatic C
8	50-60	Aliphatic CH
9	170-180	C=O (ester)
10	50-55	O-CH ₃ (ester)
12	70-80	CH-O
13	20-30	CH ₃
16	45-55	CH ₂
17	25-35	CH ₂
18	40-50	CH
19	55-65	CH
20	30-40	CH ₂
1'	165-175	C=O (benzoyl)
2', 6'	105-115	Aromatic C-H (trimethoxybenzoyl)
3', 5'	150-160	Aromatic C-O (trimethoxybenzoyl)
4'	140-150	Aromatic C-O (trimethoxybenzoyl)
OMe (3', 5')	55-65	O-CH ₃

OMe (4')

55-65

O-CH3

1H NMR Spectroscopic Data

Proton No.	Expected Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic-H	6.5-8.0	m	-
CH-O	4.5-5.5	q	~ 7
O-CH3 (ester)	3.5-4.0	s	-
O-CH3 (benzoyl)	3.8-4.2	s	-
Aliphatic-H	1.0-4.0	m	-
CH3	1.2-1.8	d	~ 7

Mass Spectrometry (MS) Data

Technique	Expected [M+H] ⁺ (m/z)	Key Fragmentation Patterns
ESI-MS	549.2599	Loss of the trimethoxybenzoyl group, cleavages within the pentacyclic core.

Infrared (IR) Spectroscopy Data

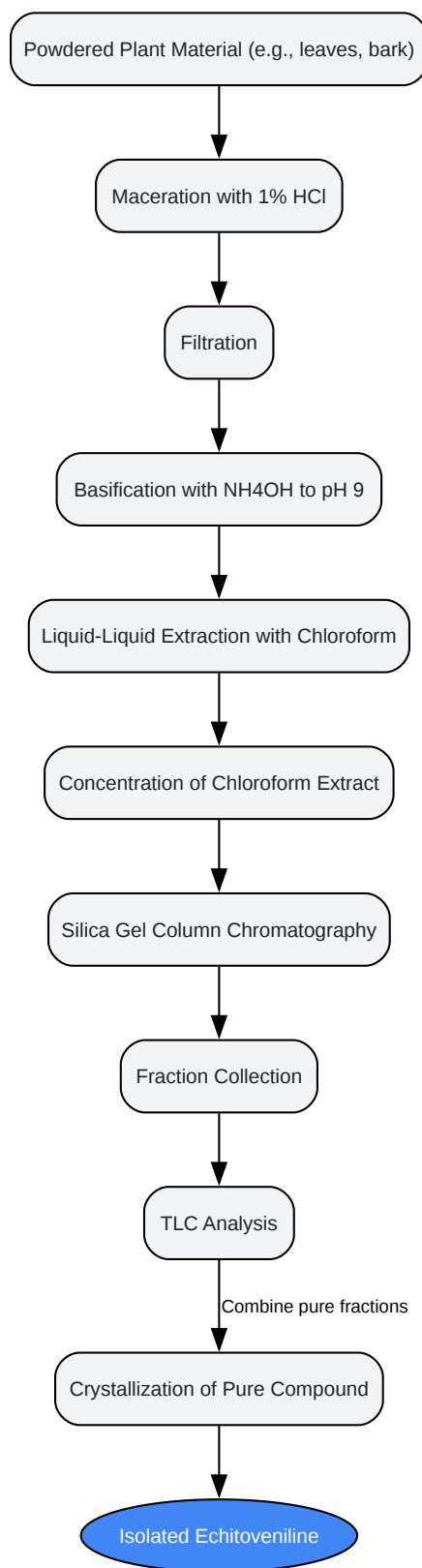
Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (indole)	3300-3500	Medium
C-H Stretch (aromatic)	3000-3100	Medium
C-H Stretch (aliphatic)	2850-3000	Medium
C=O Stretch (ester)	1720-1740	Strong
C=C Stretch (aromatic)	1580-1620	Medium
C-O Stretch	1000-1300	Strong

Experimental Protocols

The following are detailed methodologies for the isolation and spectroscopic analysis of alkaloids from *Alstonia* species, which can be adapted for **Echitoveniline**.

Isolation of Alkaloids from *Alstonia scholaris*[2][3][4]

This protocol outlines a typical acid-base extraction and chromatographic purification process.



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Figure 1. Workflow for the isolation of alkaloids.

- Extraction: Powdered plant material (500 g) is macerated overnight in 1% hydrochloric acid.
[2][3]
- Basification: The acidic extract is filtered and then made alkaline (pH 9-10) with ammonium hydroxide.[2][3]
- Solvent Extraction: The alkaline solution is repeatedly extracted with an organic solvent such as chloroform.[2] The organic layers are combined and concentrated under reduced pressure.
- Chromatography: The crude alkaloid extract is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol.[4]
- Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.[2]
- Purification: Fractions containing the pure compound are combined, and the solvent is evaporated. The resulting solid is purified by recrystallization to yield the final product.[2]

Spectroscopic Analysis

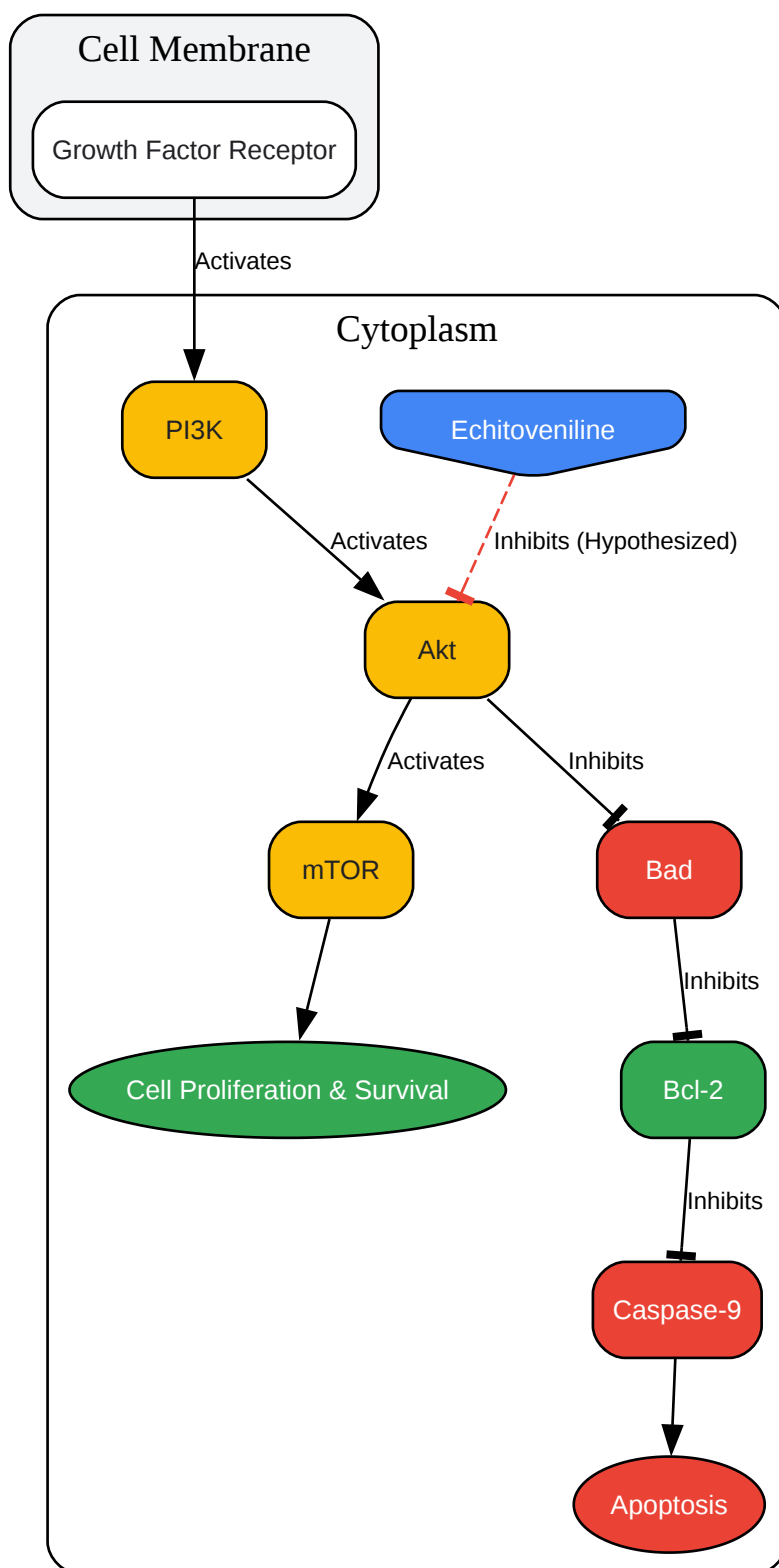
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform- d (CDCl_3) or methanol- d_4 (CD_3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be prepared as a KBr pellet or as a thin film.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of **Echitoveniline** is not well-documented, many alkaloids from *Alstonia* species exhibit potent pharmacological effects, including antihypertensive, anticancer, and anti-inflammatory properties.[2][3] Based on the activities of related compounds, a hypothetical signaling pathway that could be modulated by **Echitoveniline** is presented below.

Hypothetical Modulation of a Pro-Survival Signaling Pathway

This diagram illustrates a potential mechanism by which an *Alstonia* alkaloid could induce apoptosis in cancer cells by inhibiting a key survival pathway, such as the PI3K/Akt pathway.



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Figure 2. Hypothetical signaling pathway modulation.

Conclusion

Echitoveniline represents an intriguing target for natural product chemists and pharmacologists. This guide provides a foundational understanding of its likely spectroscopic characteristics and the experimental procedures required for its study. The presented information, though based on related compounds, offers a robust starting point for researchers aiming to isolate, identify, and evaluate the biological potential of **Echitoveniline**. Further investigation is warranted to fully elucidate its spectroscopic properties and explore its therapeutic applications.

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